

structure elucidation of (2,4-Difluoro-3-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(2,4-Difluoro-3-methylphenyl)boronic acid
Cat. No.:	B1471145

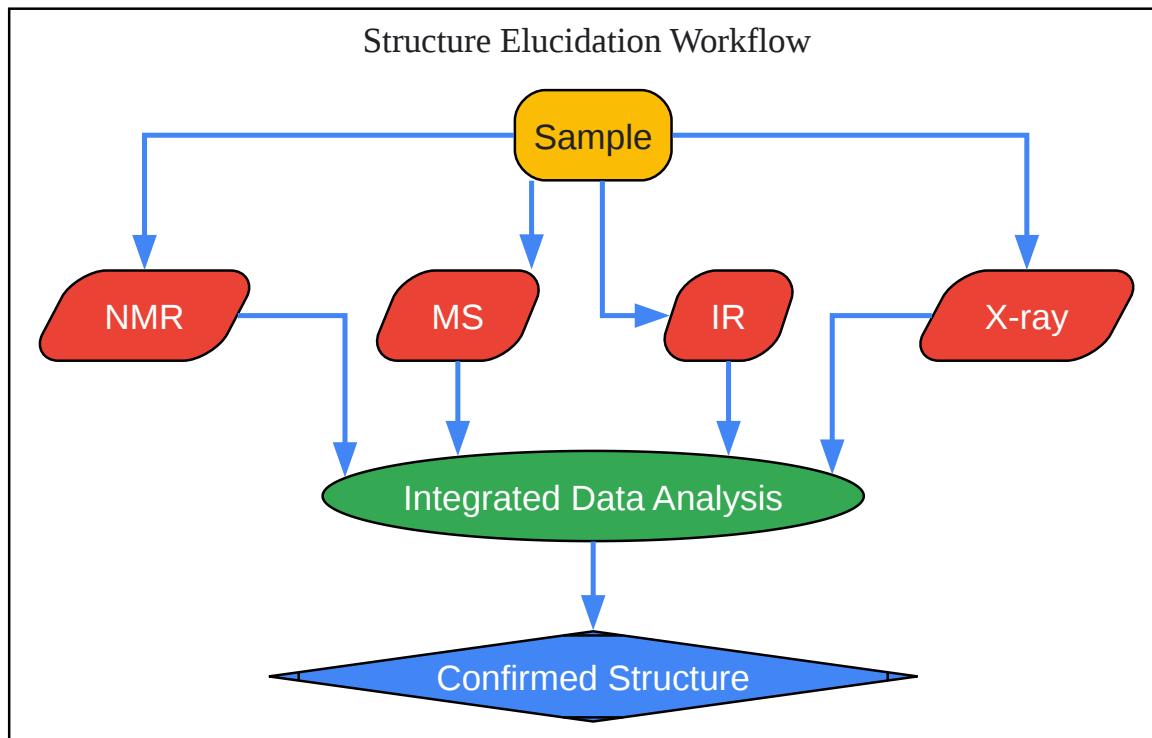
[Get Quote](#)

An In-Depth Technical Guide to the Structure Elucidation of **(2,4-Difluoro-3-methylphenyl)boronic acid**

Introduction

(2,4-Difluoro-3-methylphenyl)boronic acid is a key organoboron compound, widely utilized as a building block in synthetic organic chemistry. Its prominence, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, makes it invaluable for the synthesis of complex molecules in the pharmaceutical and materials science industries. The precise arrangement of its fluoro, methyl, and boronic acid functionalities on the phenyl ring dictates its reactivity and the stereochemistry of its products. Therefore, unambiguous structure elucidation is not merely an academic exercise but a critical quality control step to ensure reaction success and product purity.

This guide provides a comprehensive, multi-technique approach to the structural verification of **(2,4-Difluoro-3-methylphenyl)boronic acid**. We will move beyond simple data reporting to explain the causality behind the analytical choices and interpret the resulting data in an integrated manner. This self-validating workflow is designed for researchers, scientists, and drug development professionals who require a high degree of confidence in the identity and purity of their starting materials.


Molecular and Chemical Properties Overview

Before delving into the analytical techniques, it is essential to establish the theoretical foundation of the target molecule.

Property	Value	Source
Molecular Formula	C ₇ H ₇ BF ₂ O ₂	[1]
Molecular Weight	171.94 g/mol	[1] [2]
CAS Number	1619980-13-0	[2]
Appearance	Typically a white to off-white solid	N/A
Canonical SMILES	CC1=C(C(=CC=C1F)B(O)O)F	N/A

The Integrated Spectroscopic Workflow: A Strategy for Certainty

No single analytical technique can provide absolute structural proof. A robust elucidation strategy relies on the convergence of data from multiple, orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together, they create a self-validating system that confirms the molecular structure, connectivity, and purity. Our approach integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and the definitive confirmation by X-ray Crystallography.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Connectivity

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.^[3] For **(2,4-Difluoro-3-methylphenyl)boronic acid**, a suite of NMR experiments (¹H, ¹³C, ¹⁹F, and ¹¹B) is required to map the complete molecular framework.

¹H NMR Spectroscopy

Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms.

- Expected Signals:

- Aromatic Protons (H-5, H-6): Two signals are expected in the aromatic region (~7.0-8.0 ppm). Their exact chemical shifts are influenced by the electron-withdrawing fluorine atoms and the electron-donating methyl group.
- Methyl Protons (-CH₃): One signal is expected in the aliphatic region (~2.0-2.5 ppm).
- Boronic Acid Protons (-B(OH)₂): A broad singlet is often observed, which is exchangeable with D₂O. Its chemical shift is highly dependent on concentration and solvent.
- Causality of Splitting Patterns: The key to confirming the substitution pattern lies in the coupling constants (J-coupling).
 - The aromatic protons will couple to each other (³JHH, typically 7-9 Hz).
 - Crucially, they will also exhibit coupling to the fluorine atoms. H-5 will show coupling to F-4 (³JHF) and H-6 will show coupling to F-2 (³JHF) and F-4 (⁵JHF). This results in complex splitting patterns (e.g., doublet of doublets, or triplet of doublets).
 - The methyl protons are expected to show coupling to the adjacent F-2 and F-4 atoms (⁴JHF), likely appearing as a triplet or a more complex multiplet.

¹³C NMR Spectroscopy

Carbon NMR reveals the number of unique carbon environments and provides information about hybridization.

- Expected Signals: Seven distinct carbon signals are expected.
 - Aromatic Carbons: Six signals in the aromatic region (~110-165 ppm).
 - C-B Bond: The carbon directly attached to the boron atom (C-1) will have a characteristic chemical shift.
 - C-F Bonds: The carbons directly bonded to fluorine (C-2, C-4) will appear as doublets with large one-bond coupling constants (¹JCF ≈ 240-260 Hz).^[4] This is a definitive indicator of direct C-F bonding. Other carbons will show smaller multi-bond C-F couplings.

- Methyl Carbon (-CH₃): One signal in the aliphatic region (~15-25 ppm), which may also exhibit coupling to the fluorine atoms.

¹⁹F NMR Spectroscopy

Fluorine-19 is a spin 1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique.[5]

- Expected Signals: Two distinct signals are expected for the two chemically non-equivalent fluorine atoms (F-2 and F-4). The chemical shifts for aryl fluorides typically appear between -100 and -170 ppm relative to CFCl₃.[6][7]
- Data Interpretation: The signals will likely appear as complex multiplets due to coupling with the aromatic protons (H-5, H-6) and the methyl protons. The presence of exactly two signals in the ¹⁹F NMR spectrum is strong evidence for the 2,4-difluoro substitution pattern.

¹¹B NMR Spectroscopy

Boron-11 NMR is specific for observing the boron atom.

- Expected Signal: For a tricoordinate sp²-hybridized boronic acid, a single, often broad, signal is expected in the range of δ 25-35 ppm.[8][9] The broadness is due to the quadrupolar nature of the ¹¹B nucleus.[10] The presence of this signal confirms the boronic acid moiety. In solution, boronic acids can form cyclic anhydride trimers known as boroxines, which resonate at a slightly lower field (~33 ppm) than the monomeric acid (~30 ppm).[9]

Caption: Key proton-fluorine couplings in ¹H NMR.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight of the compound, serving as a fundamental check of its identity.

- Expected Ionization: Electrospray ionization (ESI) is a common technique. In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed with high intensity.[11]

- Expected m/z: The monoisotopic mass of $C_7H_7BF_2O_2$ is 172.05. Therefore, the primary ion expected in high-resolution mass spectrometry (HRMS) would be $[M-H]^-$ at m/z 172.0428. Observation of this ion with high mass accuracy (e.g., < 5 ppm error) provides strong confirmation of the elemental formula.
- Trustworthiness through Self-Validation: A common challenge in the MS analysis of boronic acids is their tendency to undergo dehydration to form boroxines (cyclic trimers).^[12] This can complicate the spectrum. The use of UPLC-MS methods with optimized conditions can minimize the formation of these and other adducts, providing a clean spectrum dominated by the molecular ion.^{[11][13]}

Ion	Expected m/z (Monoisotopic)	Analysis Mode
$[M-H]^-$	172.0428	ESI Negative
$[M+H]^+$	173.0581	ESI Positive
$[M+Na]^+$	195.0400	ESI Positive

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

- Expected Absorption Bands:
 - O-H Stretch: A very broad and strong absorption band between 3200-3600 cm^{-1} is characteristic of the hydrogen-bonded O-H groups of the boronic acid.^[14]
 - Aromatic C-H Stretch: A signal just above 3000 cm^{-1} .
 - Aliphatic C-H Stretch: A signal just below 3000 cm^{-1} for the methyl group.
 - B-O Stretch: A strong, characteristic band around 1310-1350 cm^{-1} is indicative of the B-O single bond.^[15]

- C-F Stretch: Strong absorptions in the 1100-1300 cm^{-1} region, confirming the presence of fluoro-substituents.

X-ray Crystallography: The Definitive Proof

When a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule.[16][17]

- Data Interpretation: This technique determines the precise spatial arrangement of all atoms, confirming the substitution pattern on the aromatic ring. It also provides definitive data on bond lengths and angles.
- Common Structural Features: For arylboronic acids, crystallographic analysis often reveals the formation of hydrogen-bonded dimers in the solid state, where two molecules are linked through their boronic acid groups.[18] This provides insight into the intermolecular forces governing the solid-state structure.

Experimental Protocols

NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh ~5-10 mg of **(2,4-Difluoro-3-methylphenyl)boronic acid** and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3 , or Methanol- d_4) in a quartz NMR tube to avoid background boron signals from borosilicate glass.[10]
- ^1H NMR: Acquire the spectrum using a standard pulse program. A spectral width of -2 to 12 ppm is typically sufficient.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse program. A spectral width of 0 to 200 ppm is appropriate.
- ^{19}F NMR: Acquire the spectrum using a proton-decoupled pulse program. A spectral width of -80 to -200 ppm (referenced to CFCl_3) should be used.
- ^{11}B NMR: Acquire the spectrum using a standard pulse program without proton decoupling. A spectral width of -20 to 80 ppm is sufficient.

UPLC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
- Chromatography: Use a C18 column with a gradient elution, for example, using mobile phases of 10 mM ammonium acetate in water and acetonitrile. A short run time of 1-2 minutes is often sufficient.[11][13]
- Mass Spectrometry: Analyze the eluent using an ESI source in both positive and negative ion modes. Set the mass range to scan from m/z 50 to 500.

FTIR Analysis

- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} .

Conclusion

The structure of **(2,4-Difluoro-3-methylphenyl)boronic acid** is confidently elucidated through a synergistic combination of analytical techniques. NMR spectroscopy provides the definitive map of atomic connectivity, with characteristic C-F and H-F couplings confirming the 2,4-difluoro-3-methyl substitution pattern. High-resolution mass spectrometry validates the elemental composition, while FTIR spectroscopy confirms the presence of key functional groups. Finally, X-ray crystallography can provide the ultimate, unambiguous proof of the three-dimensional structure. This integrated, self-validating workflow ensures the identity, purity, and structural integrity of this critical synthetic building block, empowering researchers to proceed with confidence in their synthetic endeavors.

References

- Title: Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry Source: ACS Public
- Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry Source: RSC Publishing URL:

[Link]

- Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry Source: Analytical Methods (RSC Publishing) URL:[Link]
- Title: CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters Source: ResearchG
- Title: 11B NMR Chemical Shifts Source: SDSU Chemistry URL:[Link]
- Title: Analysis of Boronic Acids Without Chemical Derivatisation Source: ResearchG
- Title: A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers Source: MDPI URL:[Link]
- Title: 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations Source: ACS Public
- Title: Analysis of Boronic Acids by Nano Liquid Chromatography–Direct Electron Ionization Mass Spectrometry Source: ACS Public
- Title: 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations Source: The Journal of Organic Chemistry - ACS Public
- Title: Fourier transform infrared (FTIR) spectrum of boronic acid copolymer.
- Title: FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).
- Title: FTIR spectrum of boric acid.
- Title: (2,6-Difluoro-3-methylphenyl)boronic acid Source: PubChem URL:[Link]
- Title: ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP . A...
- Title: Coordination of Adsorbed Boron: A FTIR Spectroscopic Study Source: USDA ARS URL:[Link]
- Title: X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β -Lactamase Inhibitors Source: PMC - NIH URL:[Link]
- Title: 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles Source: ResearchG
- Title: 19F Chemical Shifts and Coupling Constants Source: NMR Facility, UCSB Chem and Biochem URL:[Link]
- Title: 19F NMR Reference Standards Source: University of Wisconsin-Madison Chemistry URL:[Link]
- Title: 1HNMR spectrometry in structural elucidation of organic compounds Source: Journal of Chemical and Pharmaceutical Sciences URL:[Link]
- Title: X-ray crystallography Source: Wikipedia URL:[Link]
- Title: X-ray Crystallography Source: Chemistry LibreTexts URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. (2,6-Difluoro-3-methylphenyl)boronic acid | C7H7BF2O2 | CID 16427092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2,4-Difluoro-3-methylphenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 3. jchps.com [jchps.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. colorado.edu [colorado.edu]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β -Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [structure elucidation of (2,4-Difluoro-3-methylphenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1471145#structure-elucidation-of-2-4-difluoro-3-methylphenyl-boronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com